6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide
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Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers . For example, the total synthesis of ibogaine, an indole alkaloid, was commenced from Larock’s heteroannulation reaction .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives are often synthesized through various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
Indoles are typically crystalline and colorless in nature with specific odors . The exact physical and chemical properties can vary depending on the specific indole derivative.Scientific Research Applications
- Anti-HIV Activity : 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity against HIV-1 and HIV-2 strains .
Biological Potential
Total Synthesis Applications
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities . The exact interaction would depend on the specific target and the structure of the compound.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact effects would depend on the specific target and the structure of the compound.
Future Directions
properties
IUPAC Name |
6-methoxy-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-20-18(23)9-12-3-6-14(7-4-12)21-19(24)17-10-13-5-8-15(25-2)11-16(13)22-17/h3-8,10-11,22H,9H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFABYDDZEOFAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide |
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